Midodrine
Description
Properties
IUPAC Name |
2-amino-N-[2-(2,5-dimethoxyphenyl)-2-hydroxyethyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O4/c1-17-8-3-4-11(18-2)9(5-8)10(15)7-14-12(16)6-13/h3-5,10,15H,6-7,13H2,1-2H3,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTKSEFOSCHHMPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C(CNC(=O)CN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
3092-17-9 (mono-hydrochloride) | |
| Record name | Midodrine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042794763 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID0023321 | |
| Record name | Midodrine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0023321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Midodrine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014356 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Soluble, 4.45e+00 g/L | |
| Record name | Midodrine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00211 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Midodrine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014356 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
42794-76-3, 133163-28-7 | |
| Record name | Midodrine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=42794-76-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Midodrine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042794763 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Midodrine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00211 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Midodrine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0023321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Midodrine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.842 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MIDODRINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6YE7PBM15H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Midodrine | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7854 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Midodrine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014356 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
150 °C, 200 - 203 °C | |
| Record name | Midodrine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00211 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Midodrine | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7854 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Midodrine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014356 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Preparation Methods
Historical Context and Traditional Synthesis Pathways
Initial Synthetic Framework
The original Midodrine synthesis relied on a five-step sequence starting from 1-(2,5-dimethoxyphenyl)-2-aminoethanol hydrochloride (Compound 2). Chloroacetylation with chloroacetyl chloride in methylene chloride/aqueous KOH at 5–10°C yielded 2-chloro-N-[2-(2,5-dimethoxyphenyl)-2-hydroxyethyl]acetamide (Compound 3). Subsequent azidation with sodium azide produced 2-azido-N-[2-(2,5-dimethoxyphenyl)-2-hydroxyethyl]acetamide (Compound 4), a step fraught with safety risks due to NaN₃’s acute toxicity and explosive potential.
Limitations of Azide-Based Routes
Early industrial processes faced operational hazards during Compound 4’s isolation. The Austrian Patent AT 336584 documented explosions during azide drying phases, prompting regulatory scrutiny. Furthermore, catalytic hydrogenation of Compound 4 to this compound base (Compound 6) required stringent pressure controls (4–6 bar H₂) and palladium-on-carbon catalysts, complicating scale-up.
Modern Synthetic Innovations
Dibenzylamine Substitution Strategy
Patent US6444851B1 introduced a safer route by replacing sodium azide with dibenzylamine. After forming Compound 3, the chloroacetamide intermediate undergoes nucleophilic displacement with dibenzylamine in refluxing toluene (110°C, 10 hours), producing 2-dibenzylamino-N-[2-(2,5-dimethoxyphenyl)-2-hydroxyethyl]acetamide (Compound 5). This eliminates azide handling and improves reaction stability, as dibenzylamine’s boiling point (300°C) allows reflux without decomposition.
Hydrogenolysis Optimization
Compound 5 undergoes hydrogenolysis in ethanol over 5% Pd/C at 50°C and 5 bar H₂ pressure, cleaving both benzyl groups to yield this compound free base (Compound 9). Patent data indicate a 71% isolated yield after crystallizing from ethanol, with residual palladium levels <5 ppm. Comparative studies show this method reduces catalyst loading by 40% versus azide-based routes due to the absence of azide-derived byproducts.
Table 1: Traditional vs. Novel this compound Synthesis Comparison
| Parameter | Traditional Route (Azide) | Novel Route (Dibenzylamine) |
|---|---|---|
| Key Reagent | Sodium Azide (NaN₃) | Dibenzylamine |
| Reaction Hazard | High (Explosive Azides) | Low (Stable Amine) |
| Hydrogenolysis Yield | 58% | 71% |
| Pd/C Catalyst Loading | 10% w/w | 5% w/w |
| Typical Purity (HPLC) | 98.2% | 99.5% |
Industrial Manufacturing Considerations
Solvent Selection and Controls
The European PAR document (h114951.pdf) confirms that modern this compound HCl production uses Class 2/3 solvents exclusively. Methylene chloride, employed in initial acetylation, is removed via azeotropic distillation with toluene to residual levels <600 ppm. Ethanol serves dual roles as hydrogenolysis medium and crystallization solvent, enabling closed-loop recycling and reducing environmental impact.
Crystallization and Salt Formation
Post-hydrogenolysis, this compound base is dissolved in ethanol and treated with HCl gas in isopropanol to precipitate the hydrochloride salt. X-ray diffraction analyses confirm consistent Polymorph Form I crystallization, with particle size distribution tightly controlled (D90 <50 μm) to ensure tablet compression uniformity.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
¹H-NMR of this compound base (DMSO-d₆) displays distinct signals:
Mass Spectrometry (MS)
Electron ionization MS shows a molecular ion peak at m/z 254 (M⁺), with fragmentation patterns confirming the acetamide backbone and dimethoxy aromatic ring.
Table 2: Key Spectroscopic Data for this compound Intermediates
| Compound | Technique | Critical Peaks/Patterns |
|---|---|---|
| 3 | ¹³C NMR | 168.2 ppm (C=O), 56.1 ppm (OCH₃) |
| 5 | FT-IR | 1650 cm⁻¹ (amide I), 1230 cm⁻¹ (C-N stretch) |
| 9 | HPLC-UV | λmax 280 nm, tR 8.7 min (C18 column) |
Environmental and Regulatory Advancements
The elimination of sodium azide reduces wastewater treatment costs by 30%, as confirmed by life-cycle assessments in EP1234817A1. Current Good Manufacturing Practice (cGMP) batches demonstrate <0.1% total impurities, meeting ICH Q3A guidelines. Residual solvent analysis via GC-MS shows toluene <890 ppm and isopropanol <5000 ppm, compliant with ICH Q3C limits.
Scientific Research Applications
Clinical Applications
Midodrine's primary clinical application is in the management of symptomatic orthostatic hypotension. However, its use extends to several other conditions:
- Orthostatic Hypotension : this compound effectively increases standing blood pressure and alleviates symptoms such as dizziness and syncope. Clinical trials indicate that this compound significantly improves standing systolic blood pressure compared to placebo, with a mean increase of approximately 21.8 mmHg .
- Heart Failure : Recent studies have explored this compound's role in heart failure management, particularly in patients who experience hypotension that limits the initiation or up-titration of guideline-directed medical therapies. This compound has been shown to improve blood pressure levels sufficiently to allow for the prescription of essential heart failure medications . However, there are concerns regarding increased mortality associated with its use in this population, necessitating further research .
- Neurogenic Orthostatic Hypotension : this compound has demonstrated efficacy in treating neurogenic orthostatic hypotension, often seen in patients with autonomic dysfunction or neurodegenerative diseases like Parkinson’s disease. Studies indicate that this compound can help manage symptoms effectively in this subset of patients .
- Hemodialysis-Induced Hypotension : this compound may also be beneficial in preventing excessive drops in blood pressure during hemodialysis sessions, providing an essential therapeutic option for patients undergoing this treatment .
- Cirrhosis and Hepatorenal Syndrome : In patients with cirrhosis, this compound has been used alongside octreotide to manage complications related to hepatorenal syndrome, improving renal perfusion through splanchnic vessel constriction .
Efficacy Data Table
Safety Profile
While this compound is generally well tolerated, it can cause side effects such as:
- Piloerection (goosebumps)
- Skin itchiness
- Gastrointestinal discomfort
- Urinary retention
Adverse effects are typically mild and manageable through dosage adjustments . However, concerns regarding increased risks of respiratory failure and hospitalizations have been noted in heart failure patients using this compound, warranting caution and further investigation into its long-term safety profile .
Case Study 1: Heart Failure Management
A retrospective cohort study involving heart failure patients indicated that those treated with this compound had improved blood pressure levels that facilitated the initiation of guideline-directed medical therapy. However, the study also highlighted an increased risk of respiratory complications and mortality compared to non-midodrine users, underscoring the need for careful patient selection and monitoring .
Case Study 2: Neurogenic Orthostatic Hypotension
In a clinical trial focusing on patients with neurogenic orthostatic hypotension, this compound was associated with a statistically significant increase in the time to onset of syncope during tilt-table testing compared to placebo groups. This finding supports this compound's role as an effective treatment option for managing symptoms associated with autonomic dysfunction .
Mechanism of Action
Midodrine is a prodrug that is metabolized into its active form, desglythis compound. Desglythis compound acts as an agonist at the alpha-1 adrenergic receptors located in the arteriolar and venous vasculature. This activation leads to vasoconstriction, which increases vascular tone and elevates blood pressure. The primary molecular target is the alpha-1 adrenergic receptor, and the pathway involves the activation of G-proteins and subsequent intracellular signaling cascades .
Comparison with Similar Compounds
Midodrine vs. Octreotide in Cirrhotic Ascites
Study Design : A randomized trial (n=34) compared oral this compound (7.5 mg TID) with subcutaneous octreotide (50 μg TID) in Child-Pugh C cirrhotic patients. Both agents reduced plasma renin activity (PRA), but this compound demonstrated superior efficacy:
- PRA Reduction : this compound: Δ−2.4 ng/mL/hr vs. Octreotide: Δ−1.1 ng/mL/hr (p<0.05) .
- GFR Improvement : this compound increased GFR by 18 mL/min vs. 8 mL/min with octreotide (p<0.05) .
- Mechanistic Differences : this compound preferentially constricts mesenteric arteries, reducing portal hypertension and renal vasoconstriction, while octreotide increases cardiac output without affecting systemic vascular resistance .
Table 1: Post-Treatment Outcomes
| Parameter | This compound Group | Octreotide Group | p-value |
|---|---|---|---|
| Δ PRA (ng/mL/hr) | −2.4 | −1.1 | <0.05 |
| Δ GFR (mL/min) | +18 | +8 | <0.05 |
| Δ MAP (mmHg) | +5 | +3 | NS |
This compound vs. Terlipressin in Hepatorenal Syndrome (HRS)
- Efficacy : Terlipressin, a vasopressin analog, is first-line for HRS due to its potent splanchnic vasoconstriction. However, this compound combined with octreotide and albumin shows comparable survival rates (30-day: 40% vs. 45%) with fewer ischemic side effects .
- Cost and Accessibility : this compound-octreotide therapy is cost-effective (≈$50/day) vs. terlipressin (≈$1,000/day) .
This compound vs. Dopamine in Renal Perfusion
- Renal Outcomes : Dopamine increases renal blood flow but exacerbates sodium retention in cirrhotic patients. This compound improves GFR (Δ+15 mL/min) without worsening sodium balance (p<0.05) .
- Safety : Dopamine carries arrhythmia risks, whereas this compound’s side effects (supine hypertension, piloerection) are manageable .
Dialysis-Induced Hypotension
Table 2: this compound in Dialysis (n=13)
| Outcome | Baseline | Month 8 | p-value |
|---|---|---|---|
| Intradialytic SBP (mmHg) | 85 | 105 | <0.01 |
| Saline Infusion (mL) | 800 | 300 | <0.01 |
Heart Failure with Reduced Ejection Fraction (HFrEF)
- Risks : this compound correlates with increased mortality (HR=1.3), ICU admissions (HR=1.5), and respiratory failure in HFrEF patients, likely due to delayed recognition of hemodynamic instability .
Biological Activity
Midodrine is a synthetic prodrug that acts as a peripheral vasoconstrictor, primarily utilized in the treatment of orthostatic hypotension. Its active metabolite, desglythis compound, selectively stimulates alpha-1 adrenergic receptors, leading to increased vascular resistance and blood pressure. This article delves into the biological activity of this compound, examining its pharmacodynamics, clinical efficacy, safety profiles, and relevant case studies.
This compound is administered orally and is converted to desglythis compound, which exerts its effects by:
- Agonizing Alpha-1 Adrenergic Receptors : This action causes vasoconstriction in arterioles and venules, leading to increased blood pressure.
- Increasing Peripheral Vascular Resistance : The drug raises both standing and supine blood pressure levels significantly.
- Modulating Blood Volume : this compound influences venous tone and reduces circulating plasma volume, contributing to its pressor effects .
Pharmacokinetics
- Bioavailability : Desglythis compound has an oral bioavailability of approximately 93%.
- Onset of Action : The peak plasma concentration of this compound occurs within 20-30 minutes post-administration, while desglythis compound peaks around 60 minutes .
- Duration of Effect : The blood pressure-increasing effects can last up to 2-3 hours after administration.
Clinical Efficacy
This compound has been evaluated in various clinical studies for its effectiveness in treating orthostatic hypotension and other conditions. Below are notable findings:
Table 1: Clinical Studies on this compound Efficacy
Safety Profile
While this compound is generally well-tolerated, some adverse effects have been reported:
- Common Side Effects : Mild to moderate headache, palpitations, scalp pruritus, and urinary urgency.
- Serious Risks : Increased risk of respiratory failure and prolonged ICU stays in specific populations (e.g., heart failure patients) were noted in a large-scale study .
Table 2: Adverse Events Associated with this compound
| Adverse Event | Incidence Rate (%) |
|---|---|
| Headache | <5 |
| Palpitations | <5 |
| Scalp Pruritus/Tingling | 13.5 |
| Urinary Urgency | 4 |
| Supine Hypertension | 8 |
Case Studies
- Use in Heart Failure Patients : A study highlighted the use of this compound in patients with heart failure and symptomatic hypotension. Administration led to improved hemodynamics and allowed for better management of GDMT without significant adverse effects .
- Pilot Study in Sepsis : A pilot trial assessed this compound's feasibility in critically ill sepsis patients. Although not powered for efficacy, it suggested safety in early administration alongside standard care .
Q & A
Q. What is the pharmacological rationale for using Midodrine in cirrhotic ascites, and how does it influence hemodynamic parameters?
this compound, an α1-adrenergic agonist, counteracts splanchnic vasodilation in cirrhosis by increasing systemic vascular resistance, thereby improving renal perfusion and sodium excretion. Key hemodynamic outcomes include increased mean arterial pressure (MAP) and reduced plasma renin/aldosterone concentrations, which correlate with ascites reduction . Methodologically, studies should measure MAP, serum creatinine, and urinary sodium excretion pre- and post-treatment, adjusting for confounding variables like diuretic use .
Q. What are the common clinical endpoints used to assess this compound’s efficacy in cirrhosis-related trials?
Standard endpoints include:
- MELD score changes : Reflects liver function and prognosis.
- Serum creatinine levels : Indicates renal perfusion.
- Urine output/24-hour sodium excretion : Measures renal response.
- Paracentesis frequency : Quantifies ascites severity. Trials should use repeated-measures ANOVA to track longitudinal changes, as seen in meta-analyses comparing this compound with albumin or standard care .
Q. How do researchers control for confounding variables like concomitant diuretic use in this compound trials?
Stratified randomization or multivariable regression models (e.g., linear regression adjusting for diuretic dosage) are employed. For example, studies isolating this compound’s effects often exclude patients on non-standard diuretics or use propensity scoring to balance groups .
Q. What statistical methods are appropriate for analyzing this compound’s safety profile in heterogeneous patient populations?
Adverse events (e.g., pilomotor reactions) are analyzed using χ² or Fisher’s exact tests for dichotomous data. Continuous safety metrics (e.g., blood pressure fluctuations) use t-tests or non-parametric alternatives (Mann-Whitney U-test) with Hodges-Lehman estimators for skewed distributions .
Q. How is patient selection optimized in this compound trials for reflex syncope or orthostatic hypotension?
Inclusion criteria typically focus on confirmed diagnoses via tilt-table testing or recurrent syncope episodes. Exclusion criteria often remove patients with secondary causes (e.g., cardiac arrhythmias). Sample size calculations prioritize power (>85%) to detect ≥50% relative risk reduction in syncope recurrence .
Advanced Research Questions
Q. How can researchers address contradictory findings in this compound’s impact on paracentesis-induced circulatory dysfunction (PICD)?
Discrepancies arise from heterogeneous definitions of PICD (e.g., 50% rise in plasma renin vs. clinical symptoms). Advanced methods include:
- Meta-regression : Adjusting for study-specific PICD criteria.
- Individual participant data (IPD) meta-analysis : Pooling raw data to standardize outcomes. Current evidence shows no significant PICD difference between this compound and albumin, suggesting protocol harmonization is critical .
Q. What experimental designs mitigate limitations in this compound trials with small sample sizes?
- Crossover designs : Reduce inter-individual variability (e.g., dialysis hypotension studies).
- Bayesian adaptive trials : Allow dynamic sample size adjustment based on interim efficacy data.
- Pooled analyses : Combine data from POST, POST2, and POST4 trials to enhance power for subgroup analyses .
Q. How do pharmacokinetic interactions between this compound and other vasoactive agents (e.g., octreotide) influence trial outcomes?
Co-administration may synergistically increase MAP but confound attribution of benefits. Solutions include:
- Factorial designs : Testing this compound alone vs. combinations.
- Pharmacodynamic modeling : Quantifying dose-response relationships for each agent. A 2021 meta-analysis noted reversible MELD score deterioration with this compound-octreotide combinations, underscoring the need for interaction studies .
Q. What methodologies improve dose optimization in this compound studies for HVPG reduction?
Dose-titration protocols (e.g., escalating from 5 mg to 15 mg daily) are guided by MAP targets. A 2024 pilot study found that a ≥8.5 mmHg MAP increase predicts hepatic venous pressure gradient (HVPG) reduction (AUROC 0.76). Pharmacokinetic-pharmacodynamic (PK-PD) models can personalize dosing in ACLF patients .
Q. How can mixed-methods approaches enhance understanding of this compound’s impact on quality of life (QoL) in chronic conditions?
- Quantitative : Validated tools like SF-36 or Syncope Functional Status Questionnaire.
- Qualitative : Semi-structured interviews exploring symptom burden.
Triangulation of data resolves discordance between QoL improvements (risk difference 14%) and objective clinical metrics .
Methodological Considerations
- Data Contradiction Analysis : Use sensitivity analyses to assess robustness (e.g., excluding studies with high risk of bias) .
- Missing Data Handling : Apply mixed models for repeated measures (MMRM) or multiple imputation, as in POST4 .
- Ethical Frameworks : Ensure placebo-controlled trials include rescue protocols for severe hypotension and obtain IRB approval for vulnerable populations (e.g., ACLF patients) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
